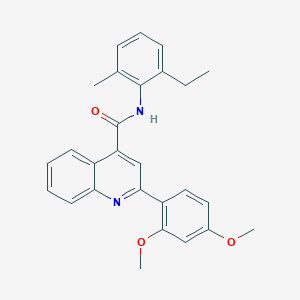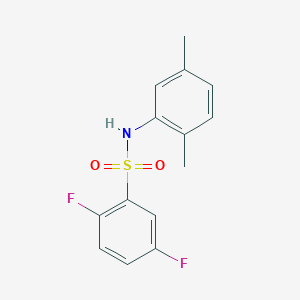![molecular formula C17H18F2N2O4S B14931570 (5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B14931570.png)
(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluoromethoxy and methoxy-substituted benzylidene group, a tetrahydrofuran-2-ylmethyl group, and a thioxoimidazolidinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzylidene intermediate: This step involves the condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization with a suitable thiourea derivative to form the thioxoimidazolidinone core.
Introduction of the tetrahydrofuran-2-ylmethyl group: This is achieved through a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is introduced to the cyclized product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand for receptor binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one exerts its effects depends on its specific application. For example, in a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-5-[4-(methoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one: Similar structure but lacks the difluoromethoxy group.
(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-imidazolidin-4-one: Similar structure but lacks the thioxo group.
Uniqueness
The presence of both the difluoromethoxy and thioxo groups in (5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18F2N2O4S |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H18F2N2O4S/c1-23-14-8-10(4-5-13(14)25-16(18)19)7-12-15(22)21(17(26)20-12)9-11-3-2-6-24-11/h4-5,7-8,11,16H,2-3,6,9H2,1H3,(H,20,26)/b12-7- |
Clave InChI |
XENAFUKFZAJUSE-GHXNOFRVSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)OC(F)F |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14931496.png)
![2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931507.png)
![4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14931518.png)
![Methyl 4-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate](/img/structure/B14931523.png)



![2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14931540.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931548.png)
![4-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)-2-bromo-6-ethoxyphenol](/img/structure/B14931553.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B14931557.png)
![2-(2-phenylethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931562.png)
